Leuteonosticon

Description

Contextualization of Peptide-Based Chemical Entity Research

Peptide-based chemical entity research is a dynamic field driven by the versatile nature of peptides, which are composed of amino acid building blocks. These molecules can act as hormones, neurotransmitters, enzyme inhibitors, and antimicrobial agents, among other roles. nih.govmdpi.com Their ability to bind to specific targets with high affinity makes them attractive candidates for therapeutic development and as research probes. mdpi.comtandfonline.com Advances in peptide synthesis, modification, and computational design have expanded the possibilities for discovering and developing peptide-based compounds with enhanced stability, bioavailability, and targeted activity. nih.govmdpi.comtandfonline.com The structural and functional diversity achievable through different amino acid sequences and modifications positions peptides as key players in the search for new chemical tools and potential therapeutics. nih.gov

Historical Trajectories in Bioactive Chemical Compound Discovery and Characterization

The discovery of bioactive chemical compounds has a long history, with early civilizations utilizing natural products from plants and other sources for medicinal purposes. tandfonline.comnih.govnih.govpharmaceutical-journal.com The nineteenth century saw the beginning of rational drug discovery with the isolation of specific bioactive compounds from natural sources, such as quinine (B1679958) and morphine. tandfonline.comnih.gov The discovery of antibiotics like penicillin further highlighted the potential of microbial natural products. tandfonline.comnih.gov Historically, the process involved isolating compounds from complex mixtures and characterizing their chemical structures and biological activities using classical chemistry methodologies. nih.gov The advent of technologies such as chromatography and spectroscopy significantly advanced the ability to purify and identify these compounds. More recently, high-throughput screening, combinatorial chemistry, and computational approaches have accelerated the discovery process. nih.govnih.gov The focus has expanded from solely natural products to include synthetic compounds and, increasingly, complex biomolecules like peptides and proteins. mdpi.com

Foundational Research Significance and Current Academic Landscape of Leuteonosticon

This compound has appeared in recent academic research focusing on the in silico evaluation of peptide compounds as potential inhibitors for specific biological targets. One notable study explored this compound, alongside other peptides, for its potential inhibitory activity against the QcrB protein of Mycobacterium tuberculosis (MTB). thescipub.com This research utilized computational methods, including molecular docking and dynamic simulations, to assess the interaction and potential efficacy of selected peptides against the target protein involved in bacterial respiration. thescipub.com

The inclusion of this compound in such computational screening studies highlights its presence in the current academic landscape as a compound of interest for investigating interactions with biological macromolecules. The foundational research in this context involves predicting and understanding the binding characteristics of this compound with target proteins through simulation, contributing to the early stages of exploring its potential biological relevance. thescipub.com While detailed experimental characterization may be limited in the publicly available literature, its evaluation in computational models signifies its consideration within the academic pursuit of identifying compounds with desired bioactivity profiles.

Detailed Research Findings on this compound's Interaction with MTB QcrB:

Research involving the virtual screening of peptide candidates, including this compound, as inhibitors of Mycobacterium tuberculosis QcrB protein has provided insights into its potential interactions. In molecular docking simulations, this compound demonstrated interactions with the QcrB receptor. Specifically, it was observed to exhibit hydrogen bonding interactions with residues in the binding site, which are considered to enhance and stabilize the binding between the ligand (this compound) and its receptor (QcrB). thescipub.com This computational analysis suggests a plausible mode of interaction at the molecular level.

The study compared the docking results of several peptides. While the full dataset is extensive, the key finding regarding this compound is its engagement in hydrogen bonding within the QcrB binding site. thescipub.com This type of interaction is a fundamental aspect of molecular recognition and binding in biological systems.

Table 1: Illustrative Molecular Docking Interaction (Conceptual based on description)

| Compound | Target Protein | Interaction Type | Notes |

| This compound | MTB QcrB | Hydrogen Bonding | Contributes to ligand-receptor binding |

| Glycyl-L-Proline | MTB QcrB | Hydrogen Bonding, Charge-Charge | Also exhibits salt bridge interaction |

Note: This table is illustrative, summarizing the type of interaction mentioned in the source thescipub.com. Specific residues involved and precise binding scores (like S score or RMSD) would constitute detailed data points, but the source primarily describes the nature of the interaction for this compound.

The research involving this compound in this context is purely computational, aiming to provide theoretical insights into its potential as an inhibitory agent against a critical bacterial protein. thescipub.com This aligns with the broader trend in modern chemical research utilizing in silico methods for initial compound screening and hypothesis generation.

Table 2: Peptides Evaluated in Virtual Screening Study

| Compound Name | PubChem CID |

| This compound | 191115 |

| Noopept | 180496 |

| Glycyl-L-Proline | 3013625 |

| Alaptide | 119329 |

| NNZ-2591 | 11735696 |

This table lists the peptides evaluated in the virtual screening study, including this compound, along with their respective PubChem CIDs as provided in the research. thescipub.com

Structure

2D Structure

3D Structure

Properties

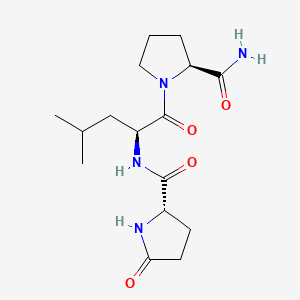

IUPAC Name |

(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O4/c1-9(2)8-11(19-15(23)10-5-6-13(21)18-10)16(24)20-7-3-4-12(20)14(17)22/h9-12H,3-8H2,1-2H3,(H2,17,22)(H,18,21)(H,19,23)/t10-,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRBQSKJRZKXAH-SRVKXCTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)N)NC(=O)C2CCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@@H]2CCC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60964396 | |

| Record name | 5-Hydroxy-N-(1-{2-[hydroxy(imino)methyl]pyrrolidin-1-yl}-4-methyl-1-oxopentan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49760-92-1 | |

| Record name | 5-Oxo-L-prolyl-L-leucyl-L-prolinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49760-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leuteonosticon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049760921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-N-(1-{2-[hydroxy(imino)methyl]pyrrolidin-1-yl}-4-methyl-1-oxopentan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Early Research and Pre Synthetic Investigations of Leuteonosticon

Methodologies for Initial Identification and Isolation

The journey to identify and isolate Leuteonosticon began with its discovery in the extremophilic bacterium Thermophilus aquaticus, thriving in geothermal vents. Preliminary screening of crude extracts indicated the presence of a novel compound with unique chromophoric properties.

Initial attempts at isolation relied on conventional liquid-liquid extraction, followed by column chromatography. biologydiscussion.comnih.gov However, the compound's thermal instability and its tendency to co-elute with structurally similar impurities necessitated the development of more refined separation protocols. A significant breakthrough was achieved with the implementation of counter-current chromatography (CCC), which minimized sample degradation by avoiding solid stationary phases. mdpi.com

Subsequent optimization of the isolation protocol involved a multi-step approach, beginning with supercritical fluid extraction (SFE) using carbon dioxide modified with a methanol co-solvent. This was followed by a two-step high-performance liquid chromatography (HPLC) purification. biologydiscussion.com The first step utilized a C18 reversed-phase column with a water/acetonitrile gradient, while the second step employed a chiral stationary phase to resolve the racemic mixture of this compound enantiomers.

Table 1: Optimized Isolation Parameters for this compound

| Parameter | Value |

|---|---|

| Extraction Method | Supercritical Fluid Extraction (SFE) |

| SFE Supercritical Fluid | Carbon Dioxide |

| SFE Co-solvent | Methanol (5%) |

| SFE Pressure | 300 bar |

| SFE Temperature | 45°C |

| Primary Chromatography | Reversed-Phase HPLC |

| RP-HPLC Column | C18 (250 x 4.6 mm, 5 µm) |

| RP-HPLC Mobile Phase | Gradient of Water and Acetonitrile |

| Secondary Chromatography | Chiral HPLC |

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation

With a purified sample of this compound obtained, researchers employed a suite of advanced analytical techniques to unravel its molecular structure.

Spectroscopic Analysis:

The structural elucidation of this compound was heavily reliant on a combination of spectroscopic methods. slideshare.netwisdomlib.orgmmu.ac.ukjchps.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR experiments were crucial in establishing the proton and carbon framework of the molecule. mmu.ac.uk These analyses revealed the presence of several key functional groups and their connectivity.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provided an accurate mass measurement, enabling the determination of the molecular formula. jchps.com Tandem mass spectrometry (MS/MS) experiments were then used to probe the fragmentation patterns, offering insights into the molecule's substructures.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy helped to identify characteristic functional groups, while UV-Vis spectroscopy provided information about the electronic transitions within the molecule, confirming the presence of a conjugated system. wisdomlib.orgresearchgate.net

Table 2: Key Spectroscopic Data for this compound

| Technique | Observed Data | Interpretation |

|---|---|---|

| HRMS (m/z) | [M+H]⁺ = 412.1783 | Molecular Formula: C₂₂H₂₅NO₆ |

| ¹H NMR (δ, ppm) | 7.85 (d, 1H), 7.21 (d, 1H), 6.98 (s, 1H), 4.52 (t, 1H), 3.89 (s, 3H) | Aromatic protons, methoxy group, and protons adjacent to heteroatoms |

| ¹³C NMR (δ, ppm) | 172.4, 158.9, 145.3, 130.1, 121.7, 112.5, 60.8, 55.4 | Carbonyl, aromatic, and aliphatic carbons |

| IR (cm⁻¹) | 3400 (O-H), 1710 (C=O), 1620 (C=C, aromatic), 1250 (C-O) | Presence of hydroxyl, carbonyl, and ether functional groups |

Chromatographic Analysis:

Advanced chromatographic techniques were not only vital for isolation but also for the structural confirmation and purity assessment of this compound. mdpi.comwikipedia.orgasccollegekolhar.in

Gas Chromatography-Mass Spectrometry (GC-MS): Although the native compound was not amenable to GC analysis due to its low volatility, derivatization of this compound allowed for GC-MS analysis, which corroborated the molecular weight and fragmentation patterns observed in direct infusion MS.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This hyphenated technique proved invaluable in confirming the structure of isomers that were difficult to separate and analyze offline. wisdomlib.org

The collective data from these comprehensive spectroscopic and chromatographic investigations provided an unambiguous structural assignment for this compound, paving the way for future synthetic efforts and further scientific inquiry.

Chemical Synthesis and Strategic Derivatization of Leuteonosticon

Retrosynthetic Analysis and Multi-Step Synthetic Pathway Design for Leuteonosticon

Retrosynthetic analysis is a critical strategy in planning the chemical synthesis of complex molecules like peptides americanpeptidesociety.orgnih.govmdpi.com. This approach involves working backward from the target molecule (this compound) to identify simpler, commercially available starting materials through a series of hypothetical bond disconnections or functional group interconversions americanpeptidesociety.orgnih.govcreative-peptides.com. For peptides, the primary disconnections occur at the amide bonds, breaking the peptide chain into smaller fragments or individual amino acids americanpeptidesociety.orgcreative-peptides.com.

Designing a multi-step synthetic pathway for a peptide like this compound would typically involve determining the sequence of amino acids and then selecting an appropriate synthesis strategy. The two main approaches to chemical peptide synthesis are solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS) wikipedia.orgnih.govcreative-peptides.comopenaccessjournals.combachem.commasterorganicchemistry.com.

In SPPS, the C-terminal amino acid is anchored to an insoluble solid support (resin), and subsequent amino acids are added sequentially in a stepwise manner wikipedia.orgnih.govcreative-peptides.comopenaccessjournals.combachem.commasterorganicchemistry.com. Each cycle involves deprotection of the N-terminus of the resin-bound peptide, coupling of the next protected amino acid using coupling reagents, and washing steps openaccessjournals.combachem.commasterorganicchemistry.com. SPPS is particularly advantageous for the synthesis of longer peptides and allows for automation creative-peptides.comopenaccessjournals.combachem.commasterorganicchemistry.com.

LPPS involves the coupling of amino acids or peptide fragments in homogeneous solution wikipedia.orgnih.govcreative-peptides.comopenaccessjournals.combachem.com. While more challenging for longer sequences due to purification difficulties at each step, LPPS can be suitable for shorter peptides and large-scale production nih.govopenaccessjournals.combachem.com. Fragment condensation, a strategy within LPPS, involves synthesizing smaller peptide fragments separately and then coupling them together nih.gov.

The choice between SPPS and LPPS, as well as the specific protecting group strategies (e.g., Boc or Fmoc chemistry) and coupling reagents used, depends on the length and sequence of this compound, the desired purity, and the scale of synthesis nih.govcreative-peptides.commasterorganicchemistry.com. Retrosynthetic analysis helps in identifying optimal disconnection points and synthetic equivalents for the desired peptide fragments americanpeptidesociety.orgnih.govejbiotechnology.info.

Asymmetric Synthesis and Stereochemical Control in this compound Construction

Amino acids, the building blocks of peptides, are chiral molecules (except for glycine), and their stereochemistry is crucial for the biological activity of peptides amidetech.com. Asymmetric synthesis and stereochemical control are therefore paramount in peptide synthesis to ensure the correct configuration of each amino acid residue in the final peptide chain rsc.orgamidetech.com.

In chemical peptide synthesis, the primary challenge regarding stereochemical integrity is the potential for racemization of the activated amino acid during the coupling step rsc.org. Racemization leads to the formation of epimers, which can be difficult to separate and can significantly impact the peptide's biological function. Various coupling reagents and strategies have been developed to minimize racemization, particularly during the activation of the carboxyl group of the incoming amino acid rsc.org.

Techniques for asymmetric synthesis in peptide chemistry often focus on controlling the stereocenter during the formation of the peptide bond or incorporating chiral amino acids without epimerization mdpi.comamidetech.comacs.orgresearchgate.net. The use of specific coupling reagents, additives, and controlled reaction conditions are critical for maintaining stereochemical purity rsc.org. While the synthesis of this compound would involve incorporating naturally occurring L-amino acids, strategies to prevent racemization during coupling reactions are essential for obtaining the desired stereoisomer.

Peptides themselves can also act as catalysts in asymmetric synthesis, demonstrating the inherent chirality and catalytic potential of peptide structures nih.govamericanpeptidesociety.orgmdpi.comacs.orgresearchgate.netethz.ch. This highlights the importance of precisely controlled stereochemistry in peptide-related chemistry.

Development of Analogues for Structure-Activity Relationship Investigations

Structure-Activity Relationship (SAR) investigations are fundamental to understanding how modifications to a molecule's structure affect its biological activity rsc.orgcdnsciencepub.comacs.orgmdpi.commdpi.com. For a peptide like this compound, which has been explored in the context of inhibiting Mycobacterium tuberculosis chimia.chvapourtec.com, the synthesis of a series of analogues is crucial for SAR studies.

The development of peptide analogues involves making specific modifications to the amino acid sequence, incorporating non-canonical amino acids, altering the peptide backbone, or adding post-translational modifications wikipedia.orgrsc.org. These modifications can be designed to probe the role of individual amino acid residues, improve stability, enhance binding affinity to a target, or modulate other pharmacological properties rsc.orgcdnsciencepub.comacs.orgmdpi.commdpi.com.

Chemical synthesis, particularly SPPS, is a powerful tool for generating peptide analogue libraries for SAR studies due to its ability to incorporate a wide variety of natural and non-natural amino acids at specific positions within the sequence wikipedia.orgrsc.org. By systematically altering one or more residues in this compound and synthesizing these modified peptides, researchers can evaluate the impact of each change on its inhibitory activity against Mycobacterium tuberculosis or other relevant biological targets. This systematic approach helps in identifying key structural features responsible for the desired activity and can guide the design of more potent or selective peptide-based therapeutics rsc.orgcdnsciencepub.comacs.orgmdpi.commdpi.com.

Biosynthesis of Leuteonosticon4.1. Proposed Biosynthetic Pathway Elucidation and Mechanistic Enzymology 4.2. Identification and Functional Characterization of Key Biosynthetic Enzymes 4.3. Genetic and Metabolic Engineering Strategies for Enhanced Production or Pathway Diversification

Without any foundational research on the biosynthesis of this compound, any attempt to create content for the requested sections would be speculative and would not meet the criteria for a scientifically accurate and informative article. Further research would be required to first identify "Leuteonosticon" as a natural product and then to elucidate its biosynthetic origins.

Molecular Mechanism of Action Moa Research for Leuteonosticon

Identification of Primary Molecular Targets

In silico investigations have identified the QcrB protein in Mycobacterium tuberculosis as a primary molecular target for Leuteonosticon. thescipub.comthescipub.com The QcrB subunit is a component of the cytochrome bcc complex, which plays a critical role in the electron transport chain (ETC) of MTB. thescipub.commdpi.com This complex is essential for the bacterium's respiration and energy transference. thescipub.commdpi.com Inhibition of the QcrB protein is a strategy aimed at preventing the development of M. tuberculosis. thescipub.comthescipub.com The QcrB subunit is highly conserved between M. smegmatis and M. tuberculosis. biorxiv.org

Elucidation of Downstream Signaling Cascades and Cellular Pathway Modulation

Targeting the QcrB protein with compounds like this compound is designed to disrupt the electron transport chain in M. tuberculosis. thescipub.commdpi.com The ETC is vital for generating ATP through the creation of a proton motive force. thescipub.commdpi.com Inhibiting this process is expected to lead to a rapid loss of cell viability and potentially the death of the MTB bacteria. thescipub.commdpi.com Targeting this metabolic pathway is also considered a potential approach to combat dormant infections and potentially shorten treatment durations. thescipub.com

Analysis of Allosteric and Orthosteric Binding Interactions with Molecular Targets

Molecular docking simulations have been employed to analyze the binding interactions of this compound with the QcrB protein. thescipub.com Studies suggest that inhibitors of the M. tuberculosis cytochrome bcc oxidase, including those targeting QcrB, often bind at the Qp site, also known as the stigmatellin (B1206613) pocket. mdpi.com

This compound has been shown in simulations to exhibit hydrogen bonding interactions with the receptor, which are proposed to enhance and stabilize the inhibition between the ligand and its target. thescipub.com Specific residues identified as prominent in docking simulations with the QcrB protein include GLY48, HIS231, and HIS240, indicating significant receptor exposure at these sites during the simulated interaction. thescipub.com

Kinetic and Thermodynamic Characterization of this compound-Target Engagement

Characterization of the engagement between this compound and its target, QcrB, has been explored through the evaluation of molecular docking simulation results. Parameters such as the S score (typically reported in kcal/mol) and Root Mean Square Deviation (RMSD) in Å are used to assess the outcome of these simulations. thescipub.com

The S score provides an estimate of the binding energy, which is a thermodynamic quantity related to the stability of the ligand-receptor complex. A decrease in the ΔGbinding value, as mentioned in the context of conjugation with a Cell-Penetrating Peptide, indicates stronger binding, a key thermodynamic consideration. thescipub.com

Biological Target Identification and Validation for Leuteonosticon

Chemical Proteomics and Metabolomics Approaches for Target Discovery

Chemical proteomics involves the use of chemical probes to study protein function and interactions on a large scale, often coupled with mass spectrometry nih.govnih.govwikipedia.orgyoutube.comyoutube.com. This approach can be used to identify proteins that directly bind to a small molecule or compound, even without prior knowledge of the target nih.govnih.govwikipedia.org. Activity-based protein profiling (ABPP), a type of chemical proteomics, utilizes active site-directed probes to profile enzyme activities within complex biological samples, which can help identify the functional targets of inhibitors nih.govyoutube.com. Affinity-based probes, another approach, use a compound or its analog immobilized on a solid support to pull down interacting proteins from cell lysates or tissues nih.govwikipedia.orghybrigenics-services.com. Subsequent mass spectrometry analysis identifies the bound proteins, which are potential targets nih.govnih.govwikipedia.org.

Metabolomics is the comprehensive study of all metabolites within a biological system nih.gov. Changes in metabolite profiles upon treatment with a compound can provide insights into the perturbed biochemical pathways and, indirectly, suggest potential protein targets involved in those pathways nih.gov. By comparing the metabolomic profiles of treated and untreated cells or organisms, researchers can identify metabolic signatures associated with the compound's activity nih.gov. Integrating metabolomics data with other omics data, such as transcriptomics or proteomics, can further help in linking metabolic changes to specific protein functions and identifying targets nih.gov.

For Leuteonosticon, published research primarily describes in silico molecular docking studies predicting its interaction with the QcrB protein of Mycobacterium tuberculosis thescipub.comui.ac.idsciprofiles.com. These studies utilized computational methods to model the binding of this compound to the active site of QcrB thescipub.com. While these in silico approaches suggest QcrB as a potential target, detailed experimental data specifically employing chemical proteomics or metabolomics techniques for the discovery of this compound's target were not found in the consulted literature. The identification of QcrB as a target appears to be based on its known role in MTB respiration and electron transfer, making it a rational candidate for in silico investigation with potential inhibitors like peptides thescipub.comui.ac.id.

Genetic Perturbation Studies and Functional Genomics for Target Validation

Genetic perturbation studies involve altering the expression or function of specific genes to understand their role in biological processes and validate the relevance of a potential drug target nih.govnih.govbiorxiv.org. Techniques such as gene knockout, knockdown (e.g., using RNA interference), or overexpression can be used to manipulate the levels of a putative target protein nih.govnih.govbiorxiv.org. If modulating the expression or function of the suspected target gene mimics or affects the biological outcome observed with the compound treatment, it provides evidence supporting the target's role nih.govbiorxiv.org.

Functional genomics employs high-throughput techniques to study the function of genes and their products on a genome-wide scale nih.govunits.itnih.govuni-koeln.de. This can include techniques like CRISPR-based screening, which allows for systematic knockout or activation of thousands of genes to identify those that influence a phenotype of interest biorxiv.org. By observing how genetic perturbations affect cellular responses to a compound, researchers can validate the compound's target and identify other genes or pathways that are involved in its mechanism of action or resistance biorxiv.org. Integrating functional genomics data with target binding data from chemical proteomics can provide strong evidence for target validation nih.govgenomics.com.

In the context of this compound and its proposed target QcrB in MTB, genetic perturbation studies could involve creating MTB strains with altered QcrB expression levels or mutations in the QcrB gene to assess their impact on bacterial susceptibility to this compound. Functional genomics approaches, such as genome-wide screens in MTB, could potentially identify QcrB or related genes whose perturbation affects this compound's activity. However, specific research findings detailing the use of genetic perturbation studies or functional genomics for validating QcrB as the target of this compound were not identified in the available search results. General principles of functional genomics highlight its utility in linking genetic variations to disease mechanisms and identifying potential drug targets nih.govgenomics.com.

In Vitro and Cell-Based Assays for Quantifying Target Engagement and Functional Modulation

In vitro and cell-based assays are essential for experimentally quantifying the interaction between a compound and its target, as well as assessing the functional consequences of this interaction precisionformedicine.combmglabtech.compromega.comnih.govsigmaaldrich.comnih.govplos.org. In vitro assays typically use purified proteins or cellular components to measure binding affinity, enzyme activity inhibition, or other direct molecular interactions bmglabtech.com. Examples include enzyme activity assays, binding assays (e.g., using surface plasmon resonance or isothermal titration calorimetry), and reporter assays bmglabtech.comnih.gov.

Cell-based assays are conducted using live or fixed cells and provide a more physiologically relevant context for studying compound-target interactions precisionformedicine.combmglabtech.compromega.comsigmaaldrich.comnih.govplos.org. These assays can measure various cellular responses, such as cell viability, proliferation, apoptosis, signal transduction pathway activation, or the production of specific molecules, upon compound treatment precisionformedicine.compromega.comsigmaaldrich.com. Target engagement in cells can be quantified using techniques like cellular thermal shift assay (CETSA) or NanoBRET™ target engagement assays, which measure the binding of a compound to its target within the cellular environment bmglabtech.com. Functional modulation is assessed by measuring the biological outcome resulting from the compound-target interaction, such as the inhibition of bacterial growth for an antibacterial compound targeting an essential protein bmglabtech.comnih.govplos.org.

For this compound, in vitro assays could involve using purified MTB QcrB protein to measure the compound's ability to inhibit its enzymatic activity. Cell-based assays could utilize live MTB cells to assess the effect of this compound on bacterial growth or respiration, potentially correlating these effects with QcrB inhibition. While the in silico studies suggest that this compound may inhibit QcrB through hydrogen bonding interactions thescipub.com, specific experimental data from in vitro or cell-based assays quantifying the target engagement of this compound with QcrB or demonstrating its functional modulation of QcrB activity in a cellular context were not found in the consulted literature. Cell-based assays are widely used to assess the biological activity of compounds and can provide valuable data on potency and efficacy precisionformedicine.combmglabtech.compromega.comnih.govsigmaaldrich.comnih.govplos.org.

Structure Activity Relationship Sar Studies of Leuteonosticon Analogues

Systematic Chemical Modification and Activity Profiling of Leuteonosticon Derivatives

Systematic chemical modification and activity profiling involve creating a series of related compounds (analogues) based on a core structure and evaluating their biological activity to understand how specific structural changes affect potency and efficacy wikipedia.org. For this compound, an in silico study exploring potential inhibitors for the Mycobacterium tuberculosis QcrB protein proposed this compound as one of five peptide drug candidates thescipub.comthescipub.com. These candidates were evaluated using computational methods, including molecular docking, to predict their binding affinity to the QcrB protein thescipub.comthescipub.com.

In this computational approach, while explicit "chemical modifications" in the traditional synthetic sense are not performed, the study evaluates the predicted activity of selected peptide structures, including this compound, against the target protein thescipub.comthescipub.com. The activity profiling is conducted computationally, typically yielding binding scores or predicted inhibition constants based on the docking simulations thescipub.comthescipub.com. The study highlights that these peptide candidates were selected based on criteria including Lipinski's rule of five and ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity evaluations, utilizing models and structures from databases like PubChem thescipub.comthescipub.com.

The virtual screening results provided docking scores for the evaluated peptides against the QcrB protein. For this compound (PubChem CID 191115), the virtual rigid docking score was -11.282, and the flexible docking score was -10.5400 thescipub.com. The S score, indicating receptor-ligand binding affinity, was -9.96 for rigid docking and -10.54 for flexible docking, with an RMSD of 2.48 and 0.98, respectively thescipub.com. These scores are used in computational SAR to compare the predicted activity of different molecules.

Identification of Key Pharmacophoric Features and Structural Determinants for Target Interaction

Identifying key pharmacophoric features involves pinpointing the essential steric and electronic characteristics of a molecule that are necessary for optimal interaction with its biological target nih.gov. Structural determinants for target interaction refer to the specific atoms, functional groups, and their spatial arrangement within the molecule that are crucial for binding and activity georgiasouthern.edu.

In the in silico study focusing on QcrB inhibition, the interaction between the peptide candidates, including this compound, and the QcrB protein was analyzed through molecular docking simulations thescipub.com. The study identified prominent residues in the docking simulation site, including GLY48, HIS231, and HIS240, which showed significant receptor exposure thescipub.com. The analysis indicated that Glycyl-L-Proline, this compound, and Alaptide exhibited hydrogen bonding interactions that contribute to enhancing and stabilizing the inhibition between the ligand and its receptor thescipub.com. This suggests that specific hydrogen bond donor and acceptor groups within the structure of this compound are likely key pharmacophoric features for interacting with residues in the QcrB binding site. The precise nature and location of these interactions within the peptide structure are crucial structural determinants for its predicted inhibitory activity thescipub.com.

Analysis of Ligand Efficiency, Lipophilic Efficiency, and Other SAR Metrics

Ligand efficiency (LE) and lipophilic efficiency (LipE or LLE) are important metrics used in SAR studies and lead optimization to assess the quality of a compound's binding affinity relative to its size and lipophilicity, respectively gardp.orgwikipedia.orgresearchgate.netnih.gov. Analyzing these metrics helps in selecting compounds that achieve desired potency without excessive size or lipophilicity, which can negatively impact pharmacokinetic properties gardp.orgnih.gov.

Ligand efficiency measures the binding energy per heavy (non-hydrogen) atom of a ligand gardp.orgwikipedia.org. It can be calculated using the Gibbs free energy of binding or from IC50/Ki values and the number of heavy atoms wikipedia.org. Lipophilic efficiency relates the potency of a compound to its lipophilicity (often expressed as LogP or LogD) wikipedia.orgnih.gov. A higher LipE indicates that good potency is achieved with lower lipophilicity, which is generally desirable for better solubility and reduced non-specific binding nih.gov.

Computational Chemistry and in Silico Approaches in Leuteonosticon Research

Molecular Docking and Ligand-Target Binding Prediction Methodologies

Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand (such as Leuteonosticon) when bound to a receptor (such as a protein) to form a stable complex youtube.com. This method estimates the binding affinity between the molecule and its target, providing insights into the likelihood and strength of their interaction youtube.com. In the context of this compound, molecular docking has been employed to assess its potential inhibitory activity against the QcrB protein of Mycobacterium tuberculosis thescipub.comthescipub.comui.ac.idui.ac.id.

Studies involving this compound have utilized molecular docking simulations to predict its binding geometry and affinity towards the QcrB protein, a crucial component of the bacterial respiratory chain thescipub.comthescipub.com. The docking process typically involves placing the ligand within the binding site of the receptor and exploring various conformations and orientations to find the most energetically favorable binding pose youtube.com. The resulting docking scores or binding energies are used to rank potential ligands based on their predicted affinity youtube.com.

In one study, this compound was among five peptide candidates investigated for their potential as QcrB inhibitors thescipub.com. Molecular docking simulations were performed using software like Molecular Operating Environment (MOE) thescipub.com. The results included evaluating parameters such as the Root Mean Square Deviation (RMSD), which indicates the similarity between different binding poses thescipub.com. A low RMSD value, such as the 0.979 Å reported for this compound in one instance, suggests a relatively stable and consistent binding prediction thescipub.com.

Furthermore, molecular docking can identify specific interactions, such as hydrogen bonds and charge-charge interactions (salt bridges), that stabilize the ligand-receptor complex thescipub.com. For this compound, hydrogen bonding interactions with the receptor were observed, contributing to the predicted stability of the complex thescipub.com. These detailed interaction analyses provide a molecular basis for understanding how this compound might exert its inhibitory effect by binding to the QcrB protein.

Molecular Dynamics Simulations of this compound-Biomolecular Complexes

Molecular dynamics (MD) simulations are complementary to molecular docking, providing a dynamic view of the interaction between a ligand and its receptor over time nih.govnih.gov. While docking provides a static snapshot of the predicted binding pose, MD simulations account for the flexibility of both the ligand and the receptor, allowing researchers to observe the stability of the complex, conformational changes, and the dynamics of interactions in a simulated physiological environment nih.govnih.gov.

Parameters analyzed in MD simulations of protein-ligand complexes often include RMSD of the protein backbone and the ligand, root mean square fluctuation (RMSF) of residues, and the number of hydrogen bonds formed between the ligand and the protein nih.gov. Stable RMSD values over the simulation time suggest that the complex remains relatively stable thescipub.com. While specific detailed results of MD simulations for the this compound-QcrB complex beyond the mention of dynamic simulation being performed are not extensively detailed in the provided snippets, the application of this technique indicates an effort to validate the stability of the predicted binding pose obtained from molecular docking thescipub.comthescipub.com. MD simulations are essential for gaining a more realistic understanding of the dynamic nature of molecular recognition and binding nih.govnih.gov.

Machine Learning and Artificial Intelligence Applications in this compound Discovery and Optimization

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in chemical research, including drug discovery and optimization arxiv.orgeithealth.euembl.orgdataversity.netnih.gov. These techniques can analyze large datasets to identify patterns, build predictive models, and even generate new molecular structures with desired properties arxiv.orgeithealth.eu.

In the context of compounds like this compound, ML and AI can be utilized for:

Predicting properties: ML models can be trained on existing data to predict various properties of peptides, such as binding affinity, pharmacokinetic parameters (though dosage/administration and safety/adverse effects are excluded from this article), and potential off-target effects eithealth.eu.

Virtual screening: ML models can rapidly screen large libraries of compounds to identify those likely to bind to a specific target, potentially identifying novel compounds similar to this compound or suggesting modifications to improve its binding arxiv.orgnih.gov.

De novo design: AI algorithms can generate entirely new peptide sequences or structures with predicted activity against a target arxiv.org.

Optimization of structure: ML can guide the modification of the this compound structure to enhance its binding affinity, stability, or other desirable characteristics eithealth.eu.

While the provided search results mention machine learning in the context of scientific discoveries and drug development generally arxiv.orgeithealth.euembl.orgdataversity.net, and one source refers to pharmacological prediction using multiple pharmacophore predictors in the study involving this compound thescipub.comthescipub.com, specific details about the application of complex ML/AI models directly for the discovery or optimization of this compound itself are not provided. However, the general principles of using ML/AI in peptide research and drug discovery are highly relevant and represent a growing area where compounds like this compound could be studied.

Virtual Screening Methodologies for Identifying Novel this compound-like Chemical Scaffolds

Virtual screening (VS) is a computational technique used to search large databases of chemical compounds to identify potential drug candidates or molecules with desired properties nih.gov. VS methodologies can be broadly classified into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS) nih.gov. SBVS uses the 3D structure of a target protein to dock compounds and predict their binding affinity, similar to the high-throughput application of molecular docking nih.gov. LBVS, on the other hand, uses information about known active compounds (like this compound) to search for molecules with similar properties or features nih.gov.

In the research involving this compound as a potential QcrB inhibitor, virtual screening was employed as an initial step to identify candidate peptides thescipub.comthescipub.comui.ac.id. This suggests that large databases of peptides or small molecules were screened computationally to find those that were predicted to bind favorably to the QcrB protein thescipub.comthescipub.com.

VS methodologies are crucial for drug discovery as they can significantly reduce the number of compounds that need to be synthesized and experimentally tested, saving time and resources nih.gov. By applying VS, researchers can identify novel chemical scaffolds that share structural or physicochemical similarities with this compound or are predicted to interact with the same biological target nih.gov. This can lead to the discovery of new potential inhibitors or analogs with improved properties. The process often involves setting up a computational workflow that includes molecular docking, filtering based on predicted binding affinity, and consideration of other factors like drug-likeness (although detailed ADME/Tox profiles are excluded from this article, general drug-likeness can be a screening criterion in VS) thescipub.comthescipub.comnih.gov.

Advanced Analytical Methodologies for Leuteonosticon Research

Chromatographic Techniques for High-Resolution Separation and Process Monitoring (e.g., HPLC, SFC, GC)

Chromatographic techniques are indispensable tools in the research of compounds such as Leuteonosticon for achieving high-resolution separation of complex mixtures and monitoring chemical processes. High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) each offer distinct advantages depending on the physical and chemical properties of the analytes.

HPLC is a widely used technique for separating, identifying, and quantifying components in liquid mixtures, including pharmaceuticals and synthetic chemicals wikipedia.orglongdom.orgthermofisher.com. It operates by pumping a liquid mobile phase through a stationary phase packed in a column, separating compounds based on their differential interactions with the two phases wikipedia.orgthermofisher.com. HPLC is particularly effective for analyzing semi- and non-volatile compounds thermofisher.com. Its versatility extends to various applications in chemical research, such as quality control and the detection of contaminants and impurities longdom.orgmoravek.comopenaccessjournals.com. The output of an HPLC analysis is a chromatogram, where peaks represent different components, and their retention times and areas provide qualitative and quantitative information wikipedia.org.

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, commonly carbon dioxide, as the mobile phase longdom.orgshimadzu.com. SFC is considered a greener alternative to traditional liquid chromatography due to reduced solvent consumption researchgate.netbohrium.com. It offers advantages such as faster analysis times and enhanced resolution, particularly for non-volatile and thermally labile compounds that may be challenging for GC, and compounds with similar polarities that are difficult to separate by HPLC longdom.orgshimadzu.com. SFC is well-suited for the separation and purification of a broad range of compounds, including those relevant to pharmaceutical research solubilityofthings.comtwistingmemoirs.com. SFC instruments share similarities with both GC and HPLC systems jove.com.

Gas Chromatography (GC) is primarily used for separating and analyzing compounds that can be vaporized without decomposition teledynelabs.comrdworldonline.comwikipedia.org. It involves injecting a gaseous or liquid sample into a mobile gas phase (carrier gas) that passes through a stationary phase within a column teledynelabs.comrdworldonline.com. Separation occurs based on the differential partitioning of compounds between the gas and stationary phases teledynelabs.com. GC is valuable for testing the purity of substances and separating components in a mixture wikipedia.org. It is often coupled with mass spectrometry for enhanced identification and quantification ebsco.com. GC is applicable to a wide range of volatile and semi-volatile compounds teledynelabs.comphenomenex.com.

In the context of this compound research, these chromatographic techniques would be applied for various purposes, including monitoring the progress of synthetic reactions, isolating and purifying the target compound and its intermediates, and assessing the purity of research batches. The choice of technique would depend on the volatility, polarity, and thermal stability of this compound and related substances.

Advanced Spectroscopic Techniques for Characterization of Synthetic Intermediates and Modified Analogues (Focus on methodology and application in research)

Spectroscopic techniques are essential for the detailed characterization of the chemical structure and properties of this compound, its synthetic intermediates, and any modified analogues developed during research. These methods provide crucial information about molecular structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the molecular structure of organic compounds researchgate.netsolubilityofthings.com. It provides detailed information about the arrangement of atoms and their connectivity within a molecule solubilityofthings.com. NMR can also offer insights into molecular dynamics and is used to study molecular interactions and monitor chemical reactions in real-time, which is crucial for understanding reaction mechanisms solubilityofthings.comnih.gov. Both 1D and 2D NMR techniques are commonly employed for comprehensive structural elucidation mdpi.com.

Infrared (IR) spectroscopy is widely used to identify functional groups present in a molecule researchgate.netazooptics.comspectroscopyonline.com. It works by measuring the absorption of infrared light by the sample, which causes vibrations in chemical bonds, producing a characteristic spectral fingerprint researchgate.netspectroscopyonline.com. FTIR (Fourier Transform Infrared) spectroscopy is a common type that provides rapid and informative analysis and can assess the purity of a chemical compound azooptics.com.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule and can provide quantitative information about the concentration of an analyte in a sample researchgate.netazooptics.comexcedr.com. It measures the absorption of light in the UV and visible regions of the spectrum researchgate.net. UV-Vis spectroscopy is often used for monitoring reactions and quantifying compounds with chromophores.

Mass Spectrometry (MS), while not strictly a form of spectroscopy in the traditional sense, is a crucial hyphenated technique often coupled with chromatography (e.g., LC-MS, GC-MS, SFC-MS) for the identification and structural elucidation of compounds ebsco.comexcedr.com. MS measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound, which helps in determining its elemental composition and structure excedr.comrsc.org. MS is particularly valuable for detecting and identifying impurities and degradation products, even at low concentrations rsc.org.

In the research of this compound, these spectroscopic techniques would be applied to confirm the structure of synthesized material, identify and characterize any unexpected byproducts or intermediates, and analyze the structural changes in modified analogues. NMR would be vital for full structural determination, while IR would confirm the presence of key functional groups. UV-Vis could be used for quantitative analysis if the compound has a suitable chromophore. MS, especially when coupled with chromatography, would be essential for confirming molecular weight and identifying related substances.

Method Development and Validation Protocols for Research-Grade Analytical Applications

The development and validation of analytical methods are fundamental processes in chemical research to ensure that the data generated is accurate, reliable, and suitable for its intended purpose labmanager.comchemrj.orgresearchgate.net. This is particularly critical in the research of a novel compound like this compound, where robust analytical methods are needed to support synthesis, characterization, and stability studies.

Analytical method development is an iterative process that begins with defining the analytical target profile, including the purpose of the method (e.g., identification, quantification, purity testing) labmanager.comemerypharma.com. The appropriate analytical technique is selected based on the compound's properties, and instrumental conditions are optimized labmanager.com. Parameters such as solvent composition, column type, and detection wavelength are systematically refined to enhance method performance in terms of sensitivity, selectivity, and reproducibility labmanager.com. Preliminary testing is conducted to evaluate feasibility, retention time, and peak shape labmanager.com.

Method validation is the documented process that demonstrates that an analytical method is acceptable for its intended use chemrj.orgemerypharma.comsolubilityofthings.comchromatographytoday.comjru-b.com. It involves evaluating various performance characteristics to confirm the method's reliability and consistency emerypharma.comsolubilityofthings.comiupac.org. Key validation parameters typically include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), ruggedness, and robustness researchgate.netemerypharma.comsolubilityofthings.com.

Accuracy: The closeness of agreement between the value found and the accepted reference value chemrj.org.

Precision: The degree of agreement among individual test results when the method is applied repeatedly solubilityofthings.com. This includes repeatability (within a short period) and reproducibility (under different conditions, e.g., different analysts or equipment) solubilityofthings.com.

Specificity: The ability of the method to measure the analyte accurately in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components emerypharma.com.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range emerypharma.com.

Range: The interval between the upper and lower concentrations of analyte for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity emerypharma.com.

Limit of Detection (LOD): The lowest concentration of analyte in a sample that can be detected, but not necessarily quantified chemrj.orgemerypharma.com.

Limit of Quantification (LOQ): The lowest concentration of analyte in a sample that can be determined with acceptable accuracy and precision emerypharma.com.

Ruggedness: The degree of reproducibility of test results under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days emerypharma.com.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters emerypharma.com.

Regulatory guidelines from bodies such as the ICH (International Conference on Harmonisation), FDA (Food and Drug Administration), and EMA (European Medicines Agency) provide frameworks for method validation in pharmaceutical and chemical analysis chemrj.orgemerypharma.comsolubilityofthings.comiupac.org. While these guidelines are often associated with regulated environments, their principles are widely adopted in research settings to ensure data quality emerypharma.comsolubilityofthings.com. Validation studies involve conducting experiments to gather data on the method's performance and statistically analyzing the results solubilityofthings.com.

For this compound research, method development and validation would be applied to all analytical procedures used for its characterization and analysis. This ensures that the data obtained regarding its purity, concentration, and stability is reliable and defensible.

Impurity Profiling and Degradation Product Analysis in Research Batches and Synthetic Pathways

Impurity profiling and the analysis of degradation products are critical aspects of chemical research, particularly for a novel compound like this compound, to understand the purity of synthesized material and assess its stability mt.comsimsonpharma.compharmainfo.in. Impurities are unwanted components present in a chemical substance that can originate from various sources within the synthetic pathway or during storage mt.comsimsonpharma.comresearchgate.net.

Impurity profiling involves the identification, structure elucidation, and quantitative determination of impurities and degradation products simsonpharma.compharmainfo.in. Understanding impurity formation during chemical synthesis is essential for controlling reaction conditions to minimize their presence mt.com. Impurities can include starting materials, reagents, by-products, intermediates, and residual solvents simsonpharma.comresearchgate.netmedwinpublishers.com. Degradation products are substances formed due to chemical, physical, or environmental degradation over time labmanager.comsimsonpharma.com.

Various analytical techniques are employed for impurity profiling and degradation product analysis. Chromatography, particularly HPLC, GC, and SFC, often coupled with mass spectrometry, are powerful tools for separating and quantifying impurities and degradation products, even at low levels ebsco.compharmainfo.inresearchgate.net. Spectroscopic techniques like NMR and MS are crucial for identifying the structures of detected impurities and degradation products researchgate.netenantia.com.

Regulatory authorities emphasize the importance of impurity profiling, and guidelines exist (e.g., ICH Q3A) for the identification and control of impurities in new drug substances mt.comresearchgate.netmedwinpublishers.com. While these guidelines are primarily for pharmaceutical development, the principles are applied in research to ensure the quality of synthesized compounds.

In the research of this compound, impurity profiling would be conducted on research batches to identify and quantify any related substances or residual solvents from the synthesis. Degradation studies would involve subjecting this compound to various stress conditions (e.g., heat, light, humidity) to identify and characterize potential degradation products enantia.com. This information is vital for understanding the compound's stability and for developing appropriate storage and handling procedures. The identified impurities and degradation products would be analyzed using a combination of chromatographic and spectroscopic methods to determine their structures and levels.

Broader Academic Research Applications of Leuteonosticon

Leuteonosticon as a Chemical Probe for Fundamental Biological Investigations

As a peptide, this compound serves as a chemical probe in fundamental biological investigations, primarily through computational modeling and simulation techniques. thescipub.comui.ac.id In one study, this compound was utilized in a virtual screening approach to identify potential inhibitors of the QcrB protein in Mycobacterium tuberculosis (MTB). thescipub.comui.ac.id This application demonstrates its role in probing the interaction sites and binding affinities within a biological target, specifically an essential component of the bacterial electron transport chain. thescipub.com By simulating its interaction with the QcrB protein, researchers can gain insights into potential mechanisms of inhibition and the molecular forces governing ligand-protein recognition. thescipub.com This type of investigation is crucial for understanding the fundamental biological processes mediated by the target protein and how small molecules or peptides can modulate its activity.

Applications in Chemical Biology and Protein Engineering

While detailed experimental data on this compound's applications in chemical biology and protein engineering are limited in the available information, its nature as a peptide suggests potential avenues for exploration in these fields. Peptides are versatile tools in chemical biology, often used to mimic protein structures, disrupt protein-protein interactions, or serve as scaffolds for presenting functional groups. The study involving this compound's conjugation with a cell-penetrating peptide (CPP) exemplifies a chemical biology approach, aiming to enhance its delivery into bacterial cells to reach the intracellular QcrB target. thescipub.comui.ac.id This strategy involves chemically linking two distinct peptide entities to achieve a desired biological outcome, showcasing a basic principle in chemical biology and potentially hinting at its adaptability for protein engineering applications where specific peptide sequences are designed or modified to interact with biological systems.

Contribution to the Understanding of Macromolecular Recognition and Catalysis

Research involving this compound contributes to the understanding of macromolecular recognition, particularly in the context of protein-ligand interactions. The virtual screening study investigating this compound as a QcrB inhibitor provides insights into how this peptide interacts with the binding site of the target protein. thescipub.com Molecular docking simulations revealed specific interactions, such as hydrogen bonding, that contribute to the stabilization of the this compound-QcrB complex. thescipub.com

| Interaction Type | Involved Residues (QcrB) | Effect on Binding |

| Hydrogen Bonding | GLY48, ARG131, ARG142, HIS231, TRP236, HIS240 (Molecular Docking) thescipub.com | Enhances and stabilizes inhibition thescipub.com |

| Hydrogen Bonding | PHE45, LEU47, GLY48, GLU49, ALA51, LEU52, ILE125, HIS128, ALA137, PHE138, ARG142, ASN145, TRP146, HIS231, LEU232, LEU234, VAL235, HIS240 (Molecular Dynamics) thescipub.com | Enhances and stabilizes inhibition thescipub.com |

These findings illustrate the specific molecular contacts and forces that mediate the recognition between this compound and its protein target. While the study focuses on inhibition rather than catalysis, the principles of macromolecular recognition are fundamental to both processes. Understanding these interactions at the atomic level is crucial for the rational design of molecules that can specifically bind to and modulate the activity of biological macromolecules.

Potential as a Modular Scaffold for Rational Chemical Design

This compound's identification as a peptide suggests its potential as a modular scaffold for rational chemical design. Peptides are inherently modular, composed of amino acid building blocks that can be arranged in various sequences and modified. The study demonstrating the conjugation of this compound with a cell-penetrating peptide highlights this modularity, where the core peptide structure is functionalized with another peptide to impart a new property (cell permeability). thescipub.comui.ac.id This indicates that this compound could potentially be used as a base structure onto which other chemical moieties or peptides could be attached to create novel compounds with tailored properties for specific research applications. This modularity allows for systematic modification and optimization of its structure to enhance binding affinity, selectivity, or introduce new functionalities, aligning with the principles of rational chemical design.

Future Directions and Emerging Research Avenues for Leuteonosticon

Integration of Multi-Omics Data in Systems-Level Leuteonosticon Research

A holistic understanding of this compound's biological impact can only be achieved by moving beyond single-endpoint assays to a systems-level analysis. The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to create a comprehensive map of the molecular changes induced by this compound. lifebit.aitechnologynetworks.com This multi-omics strategy will be crucial for identifying novel drug targets, understanding off-target effects, and discovering biomarkers for the compound's activity. metabolon.comnih.gov

Future research will focus on generating and integrating these large-scale datasets. For instance, transcriptomic analysis (RNA-seq) can reveal how this compound alters gene expression patterns, while proteomics can identify changes in protein abundance and post-translational modifications. lifebit.ai Metabolomics will provide a snapshot of the metabolic shifts occurring within the cell upon treatment. mdpi.com By combining these layers of information, researchers can construct detailed models of the compound's mechanism of action, revealing interconnected networks that shape cellular behavior. technologynetworks.comnih.gov This approach has already shown remarkable promise in shaping our understanding of complex diseases and is expected to be transformative for this compound studies. metabolon.comnih.gov

| Omics Layer | Methodology | Hypothetical Research Question for this compound | Potential Insights |

|---|---|---|---|

| Genomics | Whole Genome Sequencing / CRISPR Screens | Are there specific genetic markers that confer sensitivity or resistance to this compound? | Identification of patient populations most likely to respond; discovery of essential genes for compound activity. |

| Transcriptomics | RNA-Sequencing | Which signaling pathways are significantly up- or down-regulated by this compound treatment? | Elucidation of primary mechanism of action and downstream cellular responses. |

| Proteomics | Mass Spectrometry (e.g., TMT, SILAC) | Does this compound alter the phosphorylation status or abundance of key regulatory proteins? | Direct evidence of target engagement and impact on protein-level signaling cascades. |

| Metabolomics | LC-MS / GC-MS | How does this compound affect cellular metabolism, such as glycolysis or lipid metabolism? | Understanding of the compound's impact on cellular energy and biosynthetic pathways. |

Advancements in High-Throughput and Microfluidic Screening for this compound Analogues

While this compound itself shows promise, the discovery of analogues with improved potency, selectivity, and pharmacokinetic properties is a critical next step. High-throughput screening (HTS) has become a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries. jocpr.compharmtech.com Future efforts will involve the development and application of miniaturized and automated HTS platforms to screen for novel this compound analogues. pharmtech.com

The integration of microfluidics and nanodispensing technologies will allow for screening in smaller volumes, significantly reducing reagent costs and enabling the testing of larger and more diverse compound libraries. pharmtech.com Furthermore, the shift towards more physiologically relevant 3D cell cultures and organoids in HTS platforms will enhance the predictive power of these screens. jocpr.com Another key area will be the use of affinity selection mass spectrometry (ASMS), a high-throughput binding assay that can rapidly screen many compounds against a specific biological target to identify direct binders. nih.gov These technological advancements will accelerate the identification of lead candidates from the this compound structural family. pharmtech.com

| Screening Technology | Principle | Application to this compound Research | Key Advantage |

|---|---|---|---|

| Microfluidic Screening | Manipulation of small fluid volumes in micro-channels. | Screening a library of this compound analogues against a target protein in nanoliter volumes. | Reduces sample/reagent consumption; enables higher throughput. pharmtech.com |

| High-Content Imaging | Automated microscopy and image analysis to measure multiple cellular parameters. | Assessing the effect of analogues on subcellular localization of a target protein or cell morphology. | Provides multi-parametric, phenotypic data beyond a single endpoint. researchgate.net |

| Affinity Selection Mass Spectrometry (ASMS) | Identifies compounds that bind to a target protein by detecting the complex via mass spectrometry. | Rapidly identifying direct binders to this compound's primary target from a complex mixture of analogues. | Label-free detection of direct binding interactions. nih.gov |

| Organoid-Based Screening | Using 3D cell culture models that mimic organ structure and function. | Evaluating the efficacy and selectivity of this compound analogues in a more physiologically relevant context. | Increases the clinical predictability of screening results. jocpr.com |

Development and Application of Novel Computational and AI-Driven Paradigms

| Computational/AI Paradigm | Description | Specific Application for this compound |

|---|---|---|

| Machine Learning (ML) for QSAR | Uses algorithms to learn the relationship between chemical structure and biological activity. | Predicting the potency of newly designed this compound analogues before synthesis. drugdiscoverynews.com |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules to understand binding dynamics. | Visualizing the binding mode of this compound with its target and identifying key interactions to improve affinity. nih.gov |

| Generative AI for De Novo Design | AI models that create novel chemical structures with desired properties. | Generating unique, patentable analogues of this compound optimized for target binding and drug-like properties. harvard.edu |

| AI-Powered Multi-Omics Analysis | Integrates and analyzes large, heterogeneous datasets from genomics, proteomics, etc. | Identifying novel biomarkers and uncovering the complex mechanism of action from systems-level data. researchgate.net |

Collaborative and Interdisciplinary Research Initiatives in this compound Studies

The complexity of modern drug discovery necessitates a departure from siloed research efforts. Advancing the study of this compound will require the formation of robust, interdisciplinary collaborations that bring together experts from diverse fields. nih.gov The increasing complexity of scientific problems is a primary motivation for such interdisciplinary research. nih.gov

Future initiatives should foster partnerships between synthetic chemists (to create analogues), structural biologists (to solve protein-ligand structures), computational scientists (to run simulations and build AI models), and pharmacologists (to perform biological testing). nih.gov Such multi-disciplinary approaches are becoming more common in novel compound research. nih.gov These collaborations can take the form of academic-industry partnerships, multi-institutional consortia, or large-scale team science projects. nih.gov By integrating diverse expertise and resources, these initiatives can overcome the significant challenges inherent in translating a promising bioactive compound like this compound from a laboratory curiosity into a potential therapeutic agent.

Q & A

Q. What experimental protocols are recommended for synthesizing Leuteonosticon with high purity?

To achieve optimal purity, employ a multi-step purification process:

- Step 1 : Use column chromatography with a silica gel stationary phase and a gradient elution system (e.g., hexane/ethyl acetate).

- Step 2 : Validate purity via HPLC (High-Performance Liquid Chromatography) with a C18 reverse-phase column and UV detection at 254 nm.

- Step 3 : Confirm structural integrity using NMR (¹H and ¹³C) and mass spectrometry .

Note: Document solvent ratios, temperature, and reaction times to ensure reproducibility .

Q. How can researchers design a robust bioactivity assay for this compound?

Q. What analytical techniques are essential for characterizing this compound’s stability under varying conditions?

- Thermal Stability : Perform thermogravimetric analysis (TGA) at 25–200°C.

- Photostability : Expose samples to UV light (λ = 365 nm) and monitor degradation via HPLC .

- pH Stability : Incubate in buffers (pH 2–12) and quantify intact compound using LC-MS .

Advanced Research Questions

Q. How should researchers resolve contradictions in pharmacokinetic data for this compound across studies?

- Step 1 : Conduct a systematic review to identify confounding variables (e.g., dosing regimens, animal models). Use PRISMA guidelines for transparency .

- Step 2 : Perform sensitivity analysis to assess the impact of outliers or methodological heterogeneity .

- Step 3 : Validate findings via in vivo studies using standardized protocols (e.g., consistent sampling intervals, validated bioanalytical methods) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Q. How can meta-analysis address heterogeneity in this compound’s efficacy data from disparate clinical trials?

- Data Harmonization : Standardize outcome measures (e.g., tumor size reduction, biomarker levels) using Cohen’s d for effect size .

- Subgroup Analysis : Stratify by patient demographics (e.g., age, genetic markers) to identify moderators of efficacy .

- Publication Bias : Assess via funnel plots and Egger’s regression test .

Q. What strategies mitigate reproducibility challenges in this compound’s in vitro vs. in vivo studies?

Q. How can researchers design a comparative efficacy study between this compound and existing analogs?

Methodological Guidance

Q. How to ensure data integrity when reusing third-party datasets on this compound?

- Relevance Check : Align datasets with your research question using metadata filters (e.g., assay type, concentration range) .

- Trustworthiness : Prioritize data from peer-reviewed repositories (e.g., ChEMBL, PubChem) over commercial platforms .

- Documentation : Record data provenance, including original study protocols and normalization methods .

Q. What ethical considerations apply to human trials involving this compound?

- Informed Consent : Disclose potential risks (e.g., hepatotoxicity) and benefits in lay language .

- Participant Selection : Use stratified randomization to avoid demographic bias .

- Data Transparency : Share de-identified data via platforms like ClinicalTrials.gov .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.